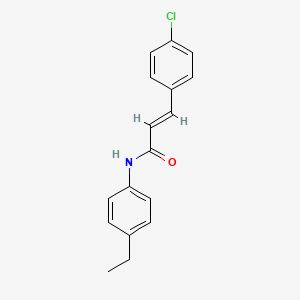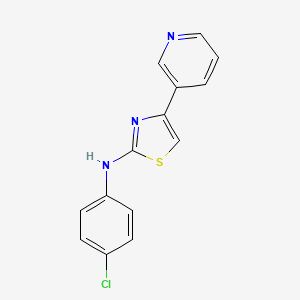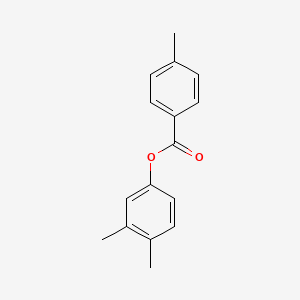![molecular formula C13H16N2O2S2 B5505558 Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B5505558.png)
Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-ylamine with an appropriate acylating agent to introduce the sulfanylacetate moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thieno[2,3-d]pyrimidines, depending on the specific reaction conditions and reagents used .
科学研究应用
Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate primarily involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival .
相似化合物的比较
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine: A precursor in the synthesis of the target compound.
Thieno[2,3-d]pyrimidine derivatives: A class of compounds with similar structural features and potential biological activities.
Uniqueness
Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate stands out due to its unique combination of a thieno[2,3-d]pyrimidine core with a sulfanylacetate moiety. This structural feature enhances its ability to interact with biological targets such as PARP-1, making it a promising candidate for further development in medicinal chemistry .
属性
IUPAC Name |
propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-7(2)17-10(16)5-18-12-11-8(3)9(4)19-13(11)15-6-14-12/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBREYIJFTMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)
![N-(1-PROPYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[2-(2-THIENYLMETHOXY)BENZYL]AMINE](/img/structure/B5505531.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)
![(1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)
![DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE](/img/structure/B5505546.png)
![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![3-(4-CHLOROPHENYL)-5,6-DIMETHYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5505579.png)
